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Introduction

Avycaz®, a combination of the third-generation cephalosporin ceftazidime and the novel non-
B-lactam [3-lactamase inhibitor avibactam, represents a significant advancement in the
treatment of serious infections caused by multidrug-resistant Gram-negative bacteria.[1][2]
Avibactam restores the activity of ceftazidime against a broad spectrum of pathogens
producing Ambler class A, C, and some class D -lactamases, including Klebsiella pneumoniae
carbapenemases (KPCs) and extended-spectrum B-lactamases (ESBLS).[3][4][5][6] This
technical guide provides an in-depth summary of the preclinical pharmacokinetic (PK) and
pharmacodynamic (PD) data that have been instrumental in defining the therapeutic potential
and optimal dosing strategies for Avycaz.

Mechanism of Action

The synergistic activity of Avycaz is based on a dual mechanism. Ceftazidime inhibits bacterial
cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and
death.[5] Avibactam, which does not possess a (3-lactam core, acts as a potent inhibitor of a
wide range of serine B-lactamases.[7][8] It forms a reversible covalent adduct with the enzyme,
preventing the hydrolysis and inactivation of ceftazidime.[5][9] This protective action allows
ceftazidime to reach its PBP targets at effective concentrations.[9]

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b12723627?utm_src=pdf-interest
https://www.benchchem.com/product/b12723627?utm_src=pdf-body
https://cdn.clinicaltrials.gov/large-docs/50/NCT02822950/Prot_SAP_000.pdf
https://www.drugs.com/monograph/ceftazidime-avibactam.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4704241/
https://pubmed.ncbi.nlm.nih.gov/25136016/
https://www.researchgate.net/figure/Mechanism-of-action-of-ceftazidime-avibactam_fig1_385222735
https://journals.asm.org/doi/10.1128/aac.00862-16
https://www.benchchem.com/product/b12723627?utm_src=pdf-body
https://www.benchchem.com/product/b12723627?utm_src=pdf-body
https://www.researchgate.net/figure/Mechanism-of-action-of-ceftazidime-avibactam_fig1_385222735
https://www.mdpi.com/2079-6382/10/8/995
https://www.nbinno.com/article/active-pharmaceutical-ingredients-apis/understanding-the-mechanism-of-action-of-avibactam-sodium-ei
https://www.researchgate.net/figure/Mechanism-of-action-of-ceftazidime-avibactam_fig1_385222735
https://pubchem.ncbi.nlm.nih.gov/compound/Avibactam
https://pubchem.ncbi.nlm.nih.gov/compound/Avibactam
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12723627?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

nters Periplasm

Bacterial Peiiplasmic Space

Avibactam

nhibits (Reversible
Covalent Adduct)

B-Lactamase
Enzyme

1

1

H|Iydrolyzes &
n

; Enters Periplasm
activates

Ceftazidime

Penicillin-Binding
Proteins (PBPSs)

Click to download full resolution via product page

Caption: Mechanism of action of ceftazidime-avibactam.
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Pharmacokinetics in Preclinical Models

The pharmacokinetic profiles of ceftazidime and avibactam have been characterized in various
preclinical models, primarily in mice and rabbits. Both compounds exhibit approximately linear

pharmacokinetics, and their half-lives of around 2 hours make them suitable for co-formulation.
[10] The primary route of elimination for both drugs is renal excretion.[7][10]

Table 1: Pharmacokinetic Parameters of Ceftazidime-
Avibactam in Rabbit Models
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Dosing
. (Ceftazidim Ceftazidime Avibactam
Species . Parameter Reference
elAvibacta Value Value
m)
) 60/15 mg/kg Cmax
Rabbit (NZW) _ 185.3+46.1  18.2+2.6 [11]
(Single 1V) (ng/mL)
AUCo-inf
287.9+99.4 214+34 [11]
(Mg-h/mL)
t1/2 (h) 1.1+0.3 09+0.1 [11]
90/22.5
. . Cmax
Rabbit (NZW)  mg/kg (Single 269.8 + 68.4 295+5.3 [11]
(Mg/mL)
V)
AUCo-inf
415.7+110.2 31.8+58 [11]
(Mg-h/mL)
ti/2 (h) 1.2+0.2 1.0+0.1 [11]
] 120/30 mg/kg  Cmax
Rabbit (NZW) _ 370.1+99.2 39.8+7.1 [11]
(Single 1V) (ng/mL)
AUCO—inf
608.2 + 1495 48.2+8.7 [11]
(Mg-h/mL)
t1/2 (h) 1.3+0.2 1.1+0.2 [11]
) 120/30 mg/kg  Cmax
Rabbit (NZW) 402.3+103.7 41.2+7.9 [12]
(Q8h, Day 7)  (pg/mL)
AUCo-8
781.3+181.9 48.9+6.5 [11][12]
(Hg-h/mL)
t1/2 (h) 1.4+0.2 1.2+0.1 [12]

Abbreviations: Cmax, maximum concentration; AUC, area under the concentration-time curve;
t1/2, half-life; IV, intravenous; Q8h, every 8 hours; NZW, New Zealand White.
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Pharmacodynamics and Efficacy in Preclinical
Models

The in vivo efficacy of Avycaz has been demonstrated in various infection models, including
thigh, lung, and septicemia models, against ceftazidime-resistant Enterobacteriaceae and

Pseudomonas aeruginosa.[3][4][13]

Pharmacodynamic Indices

Preclinical studies have established the key pharmacodynamic indices that correlate with the
efficacy of ceftazidime and avibactam.

o Ceftazidime: The percentage of the dosing interval during which the free drug concentration
remains above the minimum inhibitory concentration (%fT>MIC) is the PD index that best
predicts its antibacterial effect.[3] A target of 50% fT>MIC is often used for clinical dose
selection.[6][14]

» Avibactam: The efficacy of avibactam correlates with the percentage of the dosing interval
that its free concentration remains above a critical threshold concentration (%fT>CT).[3][15]
A conservative threshold of 1 mg/L has been used to support dosing decisions, ensuring
sufficient 3-lactamase inhibition.[6][16]

Table 2: Pharmacodynamic Targets for Avycaz Efficacy
in Neutropenic Mouse Infection Models
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o Avibactam
. ] Ceftazidime
Infection Efficacy Target
Pathogen . Target Reference
Model Endpoint (%fT>CT 1
(%fT>MIC)
mgI/L)
) Bacteriostasi
Lung P. aeruginosa N/A ~20% [3]
s
1-logao Kill N/A ~24% [3]
2-logo kill N/A ~30% [3]
) ) Bacteriostasi 14.1% -
Thigh P. aeruginosa N/A [15]
s 62.5%
_ Bacteriostasi
Lung P. aeruginosa N/A 0% - 21.4% [15]

S

Note: In these studies, ceftazidime was administered at a fixed dose, and the avibactam dose
was varied to determine the required exposure for efficacy.

Efficacy in Murine Septicemia Model

In a murine septicemia model, the addition of avibactam restored the efficacy of ceftazidime
against resistant Enterobacteriaceae producing Class A and Class C (3-lactamases.

Table 3: Efficacy (EDso) of Ceftazidime-Avibactam in
Murine Septicemia Model
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o Ceftazidime-
Ceftazidime EDso .
Pathogen Group Avibactam EDso Reference
(mglkg)
(mglkg)
Ceftazidime-
Similar to Ceftazidime
Susceptible K. <1.5t09 [41117]

) ] alone
pneumoniae & E. coli

Ceftazidime-Resistant
(Class A & C B- >90 <510 65 [41[17]
lactamase producers)

Ceftazidime-Resistant
(AmpC & CTX-M >90 2to 27 [41[17]

producers)

Abbreviations: EDso, 50% effective dose.

Experimental Protocols

The preclinical evaluation of Avycaz involved standardized and robust experimental designs to
characterize its PK/PD profile.
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Phase 1: Preparation & Infection
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Caption: Generalized workflow for preclinical PK/PD studies of Avycaz.
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Animal Models

e Species: Female ICR mice (approx. 25 g) or New Zealand White rabbits were commonly
used.[12][13]

e Immunosuppression: To mimic conditions in immunocompromised patients, animals were
often rendered neutropenic. This was typically achieved by intraperitoneal injections of
cyclophosphamide administered prior to infection.[3][16]

Infection Models

¢ Thigh Infection: Mice were inoculated intramuscularly in the posterior thigh with a bacterial
suspension (e.g., P. aeruginosa) of approximately 10° to 107 colony-forming units (CFU).
Treatment usually began 2 hours post-inoculation.[3][15]

e Lung Infection: Pneumonia was induced by intranasal or intratracheal administration of a
bacterial suspension. Efficacy was assessed by quantifying the bacterial load in the lungs
after 24 hours of treatment.[3][13]

» Septicemia Model: Mice were infected via intraperitoneal injection of a bacterial suspension
containing mucin to enhance virulence. The primary endpoint was survival over a defined
period (e.g., 48 hours), and the 50% effective dose (EDso) was calculated.[17]

Drug Administration and Pharmacokinetics

o Administration: Ceftazidime and avibactam were typically administered subcutaneously or as
an intravenous infusion, either as single doses or in multiple-dose regimens (e.g., every 2, 8,
or 12 hours) to simulate human dosing schedules.[3][12][15]

o Sample Collection: For PK analysis, serial blood samples were collected at multiple time
points post-dose. In lung infection models, bronchoalveolar lavage (BAL) was performed to
obtain epithelial lining fluid (ELF) to assess drug penetration into the site of infection.[13][18]

e Bioanalysis: Drug concentrations in plasma, ELF, and tissue homogenates were quantified
using validated high-performance liquid chromatography-tandem mass spectrometry (LC-
MS/MS) methods.
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Pharmacodynamic Analysis

o Efficacy Assessment: At the end of the treatment period (typically 24 hours for thigh and lung
models), animals were euthanized. The target tissues (thigh muscle or lungs) were
aseptically removed, homogenized, and serially diluted for CFU enumeration.

o Data Modeling: The relationship between the PK/PD index (e.g., %fT>MIC or %fT>CT) and
the change in bacterial logio CFU over 24 hours was modeled using a sigmoid Emax (Hill-
type) equation to determine the magnitude of the index required for specific antibacterial
effects (e.g., stasis, 1-log kill).

Conclusion

Preclinical models have been fundamental in elucidating the pharmacokinetic and
pharmacodynamic properties of Avycaz. These studies established the synergistic relationship
between ceftazidime and avibactam, identified the key PK/PD drivers of efficacy, and provided
the quantitative targets necessary to guide the selection of optimal dosing regimens for clinical
trials. The robust preclinical data package demonstrated that the addition of avibactam restores
ceftazidime's activity against many ceftazidime-resistant pathogens and laid the foundation for
its successful clinical development.[16]
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Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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